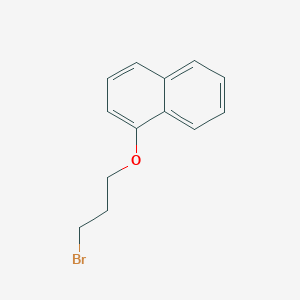

1-(3-Bromopropoxy)naphthalene

Description

Significance of Naphthalene (B1677914) Scaffolds in Advanced Organic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a foundational structure in organic chemistry. researchgate.netresearchgate.net Its rigid, planar geometry and extended π-electron system impart unique electronic and photophysical properties that are highly sought after in the development of advanced materials. The naphthalene scaffold is a key component in a wide array of applications, from the synthesis of dyes and polymers to the creation of sophisticated organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netchemsrc.com

Furthermore, naphthalene derivatives are crucial building blocks in the pharmaceutical industry. researchgate.netnumberanalytics.com The naphthalene core can be functionalized to produce a variety of bioactive molecules, including anti-inflammatory agents and analgesics. researchgate.netcdnsciencepub.com Its ability to undergo a range of chemical transformations makes it a versatile intermediate for constructing complex molecular architectures. researchgate.netnih.gov

Strategic Importance of Bromoalkoxy Moieties in Molecular Design

The introduction of a bromoalkoxy moiety—a flexible alkyl chain containing an ether linkage and terminating in a bromine atom—onto a molecular scaffold is a strategic design element in synthetic chemistry. The ether group provides a degree of conformational flexibility, while the terminal bromine atom acts as an excellent leaving group in nucleophilic substitution reactions. savemyexams.com This functional handle allows for the straightforward attachment of various other chemical groups, making bromoalkoxy-substituted compounds valuable linkers or precursors for more complex target molecules. scbt.com

This strategy is employed to tune the properties of molecules, such as in the development of photoresponsive materials where the length of the alkoxy chain can control photochromic behavior. rsc.org In medicinal chemistry and materials science, the bromoalkoxy chain serves as a versatile tether to connect the core scaffold to other pharmacophores or functional units, enabling the construction of chimeric molecules with tailored biological or material properties. googleapis.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLUABGTJWXERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514037 | |

| Record name | 1-(3-Bromopropoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-50-6 | |

| Record name | 1-(3-Bromopropoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromopropoxy)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Bromopropoxy Naphthalene

Established Synthetic Pathways to 1-(3-Bromopropoxy)naphthalene

The synthesis of 1-(3-Bromopropoxy)naphthalene is primarily achieved through well-established organic reactions, including etherification and alkylation. The choice of precursors and reaction conditions is crucial for achieving high yields and the desired regioselectivity.

Etherification Reactions Involving Naphthol Precursors

A primary and widely utilized method for synthesizing 1-(3-Bromopropoxy)naphthalene is the etherification of 1-naphthol (B170400). This reaction typically involves the deprotonation of 1-naphthol with a suitable base to form the more nucleophilic naphthoxide ion, which then reacts with an excess of a 1,3-dihalopropane, most commonly 1,3-dibromopropane (B121459). The use of a base such as potassium carbonate is common in this Williamson ether synthesis variation. jst.go.jpfrontiersin.org

The general reaction is as follows: 1-Naphthol + 1,3-Dibromopropane --(Base)--> 1-(3-Bromopropoxy)naphthalene

The reaction conditions, including the choice of solvent and temperature, can significantly influence the yield of the desired product.

Alkylation Strategies with Brominated Propyl Chains

Alkylation of 1-naphthol with a brominated propyl chain is the cornerstone of synthesizing 1-(3-Bromopropoxy)naphthalene. researchgate.net This process involves the formation of a carbon-oxygen bond between the naphthol and the propyl chain. The use of 1,3-dibromopropane is a common strategy, where one bromine atom undergoes nucleophilic substitution by the naphthoxide, leaving the other bromine atom intact on the propyl chain for further functionalization. frontiersin.orgresearchgate.net

Regioselective Considerations in Naphthalene (B1677914) Derivatization

When derivatizing the naphthalene ring system, regioselectivity is a critical consideration. The substitution pattern on the naphthalene core is influenced by the electronic properties of the existing substituents and the nature of the electrophile or nucleophile. In the synthesis of 1-(3-Bromopropoxy)naphthalene from 1-naphthol, the substitution occurs at the 1-position due to the location of the hydroxyl group on the starting material.

Further derivatization of the naphthalene ring of 1-(3-Bromopropoxy)naphthalene would be governed by the directing effects of the alkoxy group. The oxygen atom of the propoxy chain is an activating group and directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 5). However, steric hindrance from the propoxy chain can influence the distribution of the products. For instance, in the bromination of 1-bromonaphthalene, the major product can be either 1,4-dibromonaphthalene (B41722) or 1,5-dibromonaphthalene (B1630475) depending on the reaction conditions. mdpi.comresearchgate.net

Derivatization and Functionalization of 1-(3-Bromopropoxy)naphthalene

The presence of a terminal bromine atom on the propoxy chain makes 1-(3-Bromopropoxy)naphthalene a versatile substrate for a variety of chemical transformations, primarily through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The carbon-bromine bond in 1-(3-Bromopropoxy)naphthalene is susceptible to attack by a wide range of nucleophiles. rammohancollege.ac.insavemyexams.com This allows for the introduction of diverse functional groups at the end of the propoxy chain. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. rammohancollege.ac.in

A key derivatization of 1-(3-Bromopropoxy)naphthalene is the replacement of the bromine atom with other halogens, particularly fluorine. Nucleophilic fluorination is a valuable transformation in medicinal chemistry and materials science. This reaction can be challenging due to the low nucleophilicity and high solvation energy of the fluoride (B91410) ion.

To overcome these challenges, various methods have been developed. The use of alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in the presence of phase-transfer catalysts or in specialized solvent systems has been shown to be effective. researchgate.netrsc.org For instance, the fluorination of 2-(3-bromopropoxy)naphthalene, a constitutional isomer of the target compound, has been achieved in high yield using KF in the presence of a task-specific ionic liquid, [mim-tOH][OMs], in acetonitrile. rsc.org Similarly, CsF has been used effectively for the fluorination of related substrates. researchgate.net The choice of the fluoride source and reaction conditions can significantly impact the yield and selectivity of the fluorination reaction, with different methods showing varying degrees of success and byproduct formation. ijsrst.comwiley-vch.de

The chemical compound 1-(3-Bromopropoxy)naphthalene is a versatile synthetic intermediate utilized in a variety of chemical transformations. Its structure, featuring a reactive bromoalkyl chain attached to a naphthalene core via an ether linkage, allows for a range of modifications, making it a valuable building block in organic synthesis. This article explores the synthetic methodologies and chemical transformations of 1-(3-Bromopropoxy)naphthalene, focusing on nucleophilic substitution reactions, carbon-carbon bond-forming reactions, and rearrangement and radical-mediated transformations.

1 Nucleophilic Substitution Reactions

The primary bromine atom in 1-(3-Bromopropoxy)naphthalene is susceptible to nucleophilic attack, leading to the displacement of the bromide ion and the formation of a new bond. This reactivity is central to its utility in synthesizing a diverse array of derivatives.

2 Alkoxylation and Cyanoalkylation Processes

Alkoxylation of 1-(3-Bromopropoxy)naphthalene can be achieved through nucleophilic substitution with alkoxides. For instance, reaction with potassium alkoxides in the presence of ionic liquids can yield the corresponding alkoxy-substituted naphthalene derivatives. acs.orgresearchgate.net Similarly, cyanoalkylation, the introduction of a cyanoalkyl group, can be accomplished by reacting 1-(3-Bromopropoxy)naphthalene with a cyanide source like potassium cyanide. acs.orgresearchgate.net These reactions are often facilitated by the use of ionic liquids, which can enhance the reactivity of the nucleophiles and lead to high yields of the desired products. acs.orgresearchgate.net

A related compound, 2-(3-bromopropyl)naphthalene, has been shown to undergo efficient methoxylation to produce 2-(3-methoxypropyl)naphthalene in 92% yield when treated with potassium methoxide (B1231860) in an ionic liquid. acs.orgresearchgate.net While this specific example does not involve 1-(3-Bromopropoxy)naphthalene, it highlights the general effectiveness of this synthetic approach for related naphthalene derivatives.

3 Azidation Pathways

The conversion of 1-(3-Bromopropoxy)naphthalene to 1-(3-azidopropoxy)naphthalene is a crucial transformation, as the resulting azide (B81097) can participate in various subsequent reactions, most notably "click chemistry". This conversion is typically achieved by treating the bromo-compound with an azide salt, such as sodium azide (NaN3), in a suitable solvent like dimethylformamide (DMF). rsc.orgbeilstein-journals.orgfrontiersin.orgnih.gov

The reaction proceeds via a standard SN2 mechanism, where the azide ion acts as the nucleophile. The efficiency of this reaction is often high, with studies reporting excellent yields. For example, the azidation of similar N-substituted bromopropyl compounds using sodium azide in DMF has been shown to produce the corresponding azides in yields ranging from 91% to 94%. frontiersin.orgnih.gov

The resulting 1-(3-azidopropoxy)naphthalene is a key intermediate for synthesizing 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.netscielo.brscielo.br

| Reactant | Reagent | Solvent | Product | Yield |

| N-(3-bromopropyl)naphthalimide | Sodium azide | DMF | N-(3-azidopropyl)naphthalimide | 94% frontiersin.orgnih.gov |

| 1-(3-bromopropoxy)-4-bromobenzene | Sodium azide | DMF | 1-(3-azidopropoxy)-4-bromobenzene | - |

| 3-(4-Formylphenoxy)propanol p-toluenesulfonate | Sodium azide | DMF | 4-(3-azidopropoxy)benzaldehyde | - rsc.org |

2 Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures. 1-(3-Bromopropoxy)naphthalene can participate in several such reactions, expanding its synthetic utility.

1 Cross-Coupling Methodologies (e.g., Suzuki, Negishi)

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon bonds. mt.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nrochemistry.com While direct Suzuki coupling of the alkyl bromide portion of 1-(3-Bromopropoxy)naphthalene is not the typical application, the naphthalene ring can be functionalized with a boronic acid or ester, which can then undergo Suzuki coupling.

The Negishi coupling utilizes an organozinc reagent and an organic halide, also catalyzed by nickel or palladium. nrochemistry.comorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. numberanalytics.comescholarship.org The mechanism involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the new C-C bond. nrochemistry.com Similar to the Suzuki coupling, the primary application would involve functionalizing the naphthalene ring for coupling.

Alkoxylation and Cyanoalkylation Processes

2 Grignard-type Reactions

1-(3-Bromopropoxy)naphthalene can be converted into a Grignard reagent by reacting it with magnesium metal in an ether solvent. lookchem.com This process involves the insertion of magnesium into the carbon-bromine bond, creating a highly reactive organomagnesium compound. leah4sci.comlibretexts.org This Grignard reagent can then be used to react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce the 3-(naphthalen-1-yloxy)propyl group into other molecules. lookchem.commasterorganicchemistry.com

For example, the Grignard reagent derived from 1-(3-bromopropyl)naphthalene (B1283522) has been used in reactions with cadmium(II) chloride and phosphorus trichloride (B1173362) to synthesize [3-(naphthalen-1-yl)propyl]phosphonous dichloride. lookchem.com

| Reactant | Reagent | Conditions | Product |

| 1-(3-bromopropyl)naphthalene | Magnesium | Diethyl ether, 12h, Heating | [3-(naphthalen-1-yl)propyl]magnesium bromide |

| [3-(naphthalen-1-yl)propyl]magnesium bromide | cadmium(II) chloride | 0°C, 2h | - |

| Intermediate | phosphorus trichloride | Diethyl ether, 20°C, 2.5h | [3-(naphthalen-1-yl)propyl]phosphonous dichloride |

3 Rearrangement and Radical-Mediated Transformations

Beyond simple substitution and bond formation, 1-(3-Bromopropoxy)naphthalene and its derivatives can undergo more complex transformations involving rearrangements and radical intermediates.

Mechanistic Investigations and Reaction Dynamics

Kinetic and Spectroscopic Studies of Reaction Mechanisms

Kinetic and spectroscopic analyses are powerful tools for elucidating the pathways of chemical reactions. For naphthalene (B1677914) derivatives, these studies often focus on nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile.

Recent investigations have highlighted that the mechanism of aliphatic nucleophilic substitution reactions may not be as straightforward as the classically described SN2 pathway, which involves a backside attack of the nucleophile, a single transition state, and an inversion of configuration. nih.gov The reactivity of naphthalene dianions in alkylation reactions, for instance, has been a subject of mechanistic debate, questioning whether the reaction proceeds via a concerted SN2 mechanism or an electron transfer (ET) process. researchgate.net Kinetic evidence from studies using specific radical probes has helped to support the SN2 concerted mechanism for alkylation with certain reagents. researchgate.net

Spectroscopic techniques are instrumental in monitoring these reactions and characterizing intermediates and products. For example, in the study of nucleophilic fluorination of related naphthalene compounds, 19F-NMR spectroscopy is employed to observe the reaction progress and probe the environment around the fluoride (B91410) ion. nih.gov These studies can distinguish between different forms of the nucleophile, such as a contact ion pair (CIP) versus a separated ion pair (SIP), which can have profound effects on reactivity. nih.gov

Fluorescence spectroscopy is another key technique, particularly for studying intramolecular interactions in molecules containing more than one naphthalene moiety. uc.pt In tripodal molecules with three naphthalene fluorophores, the formation of an intramolecular "excimer" (an excited-state dimer) can be observed. uc.pt The kinetics of excimer formation and dissociation are studied by analyzing the time-resolved fluorescence of both the monomer and the excimer. uc.pt The temperature dependence of these rate constants allows for the determination of key thermodynamic parameters. uc.pt

Table 1: Kinetic and Thermodynamic Parameters for Excimer Formation in a Naphthalene-Containing System

| Parameter | Description | Value in Ethanol (at acidic pH) |

|---|---|---|

| E1 | Activation Energy for Excimer Formation | 15 kJ mol-1 uc.pt |

| E-1 | Activation Energy for Excimer Dissociation | 40 kJ mol-1 uc.pt |

| ΔS | Entropy Change for Excimer Formation | -61 J K-1 mol-1 uc.pt |

This data is for a model system containing three naphthalene units and illustrates the use of kinetic studies to understand intramolecular processes.

Influence of Solvent Systems and Catalytic Agents on Reactivity

The choice of solvent and the use of catalysts can dramatically alter the rate and outcome of reactions involving 1-(3-bromopropoxy)naphthalene. The solvent's ability to solvate reactants, intermediates, and transition states plays a critical role in the reaction mechanism.

Protic solvents, such as alcohols, can enhance nucleophilic substitution reactions by stabilizing the leaving group (bromide) and the nucleophile through hydrogen bonding. researchgate.net In particular, tert-alcohols have been shown to be effective media for such reactions. researchgate.net The polarity of the solvent is a key factor; highly polar solvents are generally good for SN2 reactions. researchgate.net Ionic liquids are also gaining prominence as solvents for nucleophilic substitutions, as they can significantly enhance reactivity and selectivity due to their high polarity and unique solvation properties. researchgate.net

In nucleophilic fluorination reactions of compounds like 2-(3-bromopropoxy)naphthalene, the combination of a catalyst and a specific solvent system can be synergistic. researchgate.net For example, the reactivity of alkali metal fluorides (like CsF) as nucleophiles can be greatly enhanced in the presence of ionic liquids or crown ethers. nih.govresearchgate.net These catalytic agents work by complexing the metal cation, which increases the "nakedness" and therefore the nucleophilicity of the fluoride anion. nih.gov

Table 2: Effect of Solvent on Radiochemical Yield (RCY) in F-18 Fluorination

| Substrate Leaving Group | Solvent | Temperature (°C) | RCY (%) |

|---|---|---|---|

| Mesylate | CH3CN | 160 | High researchgate.net |

| Mesylate | Protic Solvents | 160 | Comparable to CH3CN researchgate.net |

This table illustrates the impact of solvent choice on the efficiency of a nucleophilic substitution reaction for a related compound.

Catalysts are also essential for other types of transformations. For instance, iron nanoparticles doped with palladium and nickel have been developed as sustainable catalysts for various chemical reactions conducted in water using micellar catalysis. escholarship.org This approach avoids the use of traditional organic solvents, aligning with the principles of green chemistry. escholarship.org

Elucidation of Rate-Determining Steps via Isotopic Labeling

Isotopic labeling is a definitive method for unraveling reaction mechanisms and identifying the rate-determining step. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium (B1214612) or 12C with 13C or 14C), scientists can trace the path of the labeled atom throughout the reaction. lookchem.combiorxiv.org

The "kinetic isotope effect" (KIE) is a key concept in these studies. If the rate of a reaction changes when an atom in the bond being broken or formed in the rate-determining step is replaced by its isotope, a primary KIE is observed. This provides strong evidence that this bond-breaking/forming event is part of the slowest step of the reaction.

In the context of naphthalene derivatives, isotopic labeling experiments have been proposed or carried out to clarify mechanistic questions. amazonaws.comspbftu.ru For example, to distinguish between an SN2 and an electron transfer (ET) mechanism in alkylation reactions, a cyclopropylmethyl probe can be used. researchgate.net The rearrangement of the cyclopropylmethyl radical, if formed, is extremely fast and serves as a "radical clock." The absence of rearranged products in reactions with alkyl fluorides provides strong evidence against an ET-radical coupling pathway and supports a concerted SN2 mechanism. researchgate.net

More advanced techniques like isotope ratio monitoring-gas chromatography-mass spectrometry (IRM-GC-MS) can be used to identify and structurally characterize products derived from isotopically labeled starting materials, which is particularly useful for tracking the fate of compounds in complex systems. lookchem.com Single-cell mass spectrometry can even monitor the incorporation of isotopically labeled precursors into biosynthetic pathways in real-time, providing insights into reaction rates and fluxes within a metabolic network. biorxiv.org

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Applications for Molecular Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-(3-bromopropoxy)naphthalene, this process involves minimizing the total electronic energy of the molecule with respect to the positions of its nuclei. This is typically achieved using a combination of a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G. pnu.ac.ir The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons, while the basis set is a set of mathematical functions used to construct the molecular orbitals.

The optimization process yields the equilibrium geometry of 1-(3-bromopropoxy)naphthalene, providing key data on bond lengths, bond angles, and dihedral angles that define its shape. The flexible bromopropoxy chain can adopt various conformations, and DFT calculations can identify the lowest energy conformer, which is the most populated at thermal equilibrium.

Table 1: Hypothetical Optimized Geometric Parameters for 1-(3-Bromopropoxy)naphthalene (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Atom Pair/Trio/Quartet | Predicted Value |

| Bond Length (Å) | C(naphthyl)-O | 1.365 |

| O-C(propyl) | 1.430 | |

| C(propyl)-C(propyl) | 1.535 | |

| C(propyl)-Br | 1.950 | |

| Bond Angle (°) | C(naphthyl)-O-C(propyl) | 118.5 |

| O-C(propyl)-C(propyl) | 109.8 | |

| C(propyl)-C(propyl)-Br | 111.2 | |

| Dihedral Angle (°) | C(naphthyl)-O-C(propyl)-C(propyl) | 178.5 |

Note: These values are illustrative and based on typical bond parameters for similar functional groups.

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. samipubco.com A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For 1-(3-bromopropoxy)naphthalene, the HOMO is expected to be predominantly localized on the electron-rich naphthalene (B1677914) ring, which is characteristic of many naphthalene derivatives. samipubco.comwgtn.ac.nz The LUMO, on the other hand, is likely to have significant contributions from the antibonding orbitals of the bromopropoxy side chain, particularly the C-Br bond. The presence of the electron-donating alkoxy group on the naphthalene ring would be expected to raise the energy of the HOMO compared to unsubstituted naphthalene. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for 1-(3-Bromopropoxy)naphthalene

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.05 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Note: These values are hypothetical and serve as representative examples based on DFT calculations for similar aromatic compounds.

Natural Bond Orbital (NBO) Analysis and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. dergipark.org.trresearchgate.net This method also allows for the quantitative assessment of delocalization effects, known as hyperconjugation. Hyperconjugation involves donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which provides a stabilization energy (E(2)) for each interaction. researchgate.netnih.gov

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for 1-(3-Bromopropoxy)naphthalene

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | σ(Cnaphthyl-Cnaphthyl) | ~4.5 |

| LP (O) | σ(C-C)propyl | ~2.1 |

| σ (C-H) | σ(C-Br) | ~1.5 |

| σ (C-C) | σ(C-Br) | ~1.8 |

Note: LP denotes a lone pair. The values are illustrative, representing typical stabilization energies for such interactions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts. pnu.ac.iracs.org The predicted shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These theoretical predictions can be compared with experimental data to confirm the molecular structure. Studies on various naphthalene derivatives have shown a good correlation between calculated and experimental chemical shifts. tandfonline.comtandfonline.comnih.gov

Table 4: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for 1-(3-Bromopropoxy)naphthalene

| Atom Position | Predicted 1H Shift | Predicted 13C Shift |

| Naphthyl-H | 7.2 - 8.1 | 105 - 135 |

| -O-CH2- | ~4.2 | ~68 |

| -CH2- | ~2.4 | ~32 |

| -CH2-Br | ~3.6 | ~30 |

Note: These are estimated chemical shift ranges based on known data for similar structural motifs.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. semanticscholar.org The calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π). For 1-(3-bromopropoxy)naphthalene, the spectrum is expected to be dominated by π→π transitions within the naphthalene ring system. rsc.org

Table 5: Predicted UV-Vis Absorption Data for 1-(3-Bromopropoxy)naphthalene from TD-DFT Calculations

| Transition | λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | ~310 | ~0.02 |

| S0 → S2 | ~290 | ~0.15 |

| S0 → S3 | ~230 | ~0.85 |

Note: These values are hypothetical and based on typical electronic transitions observed for naphthalene derivatives.

Molecular Electrostatic Potential (MEP) Mapping and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netmdpi.com It provides a visual guide to the charge distribution and is extremely useful for predicting the sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. researchgate.netdtic.mil

In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For 1-(3-bromopropoxy)naphthalene, the MEP map would likely show a region of high negative potential around the oxygen atom due to its lone pairs, and also over the π-system of the naphthalene ring. The hydrogen atoms of the propoxy chain and, to a lesser extent, the bromine atom would exhibit positive electrostatic potential. This information is crucial for understanding how the molecule might interact with biological targets or other reagents in a chemical reaction.

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the entire reaction pathway from reactants to products. scispace.comscholaris.ca This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. sciepub.com

A common reaction for 1-(3-bromopropoxy)naphthalene is nucleophilic substitution, where the bromide ion is replaced by a nucleophile. ibchem.com Computational methods can model this process, for instance, an SN2 reaction, by calculating the geometries and energies of the reactants, the transition state, and the products. ibchem.comlibretexts.orgsavemyexams.comchemrevise.orgchemguide.co.uk The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified.

Table 6: Hypothetical Calculated Energies for a Nucleophilic Substitution Reaction of 1-(3-Bromopropoxy)naphthalene

| Species | Relative Energy (kcal/mol) |

| Reactants (1-(3-bromopropoxy)naphthalene + Nu-) | 0.0 |

| Transition State | +20.5 |

| Products (1-(3-Nuc-propoxy)naphthalene + Br-) | -15.0 |

Note: Nu- represents a generic nucleophile. The energy values are illustrative for a typical SN2 reaction.

Applications of 1 3 Bromopropoxy Naphthalene in Advanced Organic Synthesis As a Precursor

1-(3-Bromopropoxy)naphthalene has emerged as a versatile and valuable precursor in the field of advanced organic synthesis. Its unique structure, featuring a naphthalene (B1677914) core linked to a reactive bromopropyl group, provides a strategic entry point for the construction of complex molecular architectures. The naphthalene moiety offers a rigid, planar, and electronically rich scaffold, while the three-carbon linker provides flexibility and the terminal bromine atom serves as a highly reactive site for a multitude of chemical transformations. This combination allows for its incorporation into a wide array of functional materials, bioactive molecules, and complex organic structures.

Role in Materials Science and Supramolecular Chemistry

Design of Supramolecular Host Materials

In the field of supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules, 1-(3-Bromopropoxy)naphthalene is a valuable precursor for the synthesis of sophisticated host molecules capable of encapsulating smaller guest species. The design of these hosts, such as calixarenes and rotaxanes, relies on building blocks that can be assembled into well-defined, three-dimensional cavities.

The naphthalene (B1677914) unit of the compound is a π-rich aromatic system, making it an excellent candidate for forming host-guest complexes with electron-deficient molecules through π-π stacking interactions. Researchers have developed naphthalene-based macrocycles, such as calixnaphthalenes and acyclic pillarnaphthalenes, specifically for their molecular recognition capabilities. frontiersin.org The 1-(3-Bromopropoxy)naphthalene molecule can be used to construct such systems. The reactive bromo- group allows it to be covalently attached to larger molecular scaffolds. For instance, it can be used to functionalize the rim of a calixarene (B151959), a class of macrocycles widely used in host-guest chemistry, to introduce naphthalene binding sites. prochimia.com

Similarly, in the construction of mechanically interlocked molecules like rotaxanes, where a linear "axle" is threaded through a macrocyclic "wheel," 1-(3-Bromopropoxy)naphthalene can be used to form part of the axle component. mdpi-res.comunibo.it The bromo-functional group is reacted in a "stoppering" reaction to attach a bulky group that prevents the wheel from dethreading, thus locking the supramolecular assembly. The flexibility of the propoxy chain provides conformational freedom, allowing the naphthalene unit to optimally position itself within the host's cavity to maximize binding interactions.

| Supramolecular Structure | Role of 1-(3-Bromopropoxy)naphthalene | Key Interactions |

| Calixarenes | Precursor to append naphthalene units onto the calixarene scaffold. | π-π stacking, hydrophobic interactions. |

| Rotaxanes | Building block for the "axle" component, with the bromo- group used for stoppering. | Mechanical interlocking, π-π stacking. |

| Pillarnaphthalenes | Monomer unit for the synthesis of acyclic or macrocyclic hosts. | Host-guest encapsulation, π-π stacking. frontiersin.org |

Development of Naphthalene-Based Ligands and Catalytic Supports

The immobilization of homogeneous catalysts onto solid supports is a key strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining high efficiency with ease of separation and recycling. 1-(3-Bromopropoxy)naphthalene serves as an effective tethering agent for anchoring catalytic species or ligands onto polymer backbones.

The terminal bromine atom is readily displaced by nucleophiles, allowing the molecule to be grafted onto polymers functionalized with groups such as amines or hydroxides. This covalent attachment results in a polymer decorated with naphthylpropoxy side chains. These naphthalene-functionalized polymers can act as supports for transition metal catalysts. For example, naphthalene-based polymers have been successfully synthesized and used as supports for palladium catalysts, which have shown high efficiency in Suzuki cross-coupling reactions. nih.gov

The process involves two main approaches:

Ligand Modification: The naphthalene group itself can act as a ligand, coordinating to a metal center and influencing its catalytic activity.

Support Grafting: The compound is first attached to a polymer support, such as polystyrene. The resulting material can then be used to chelate metal ions, creating a robust, polymer-supported catalyst. mdpi.com

The propoxy spacer plays a critical role by providing a flexible link between the support and the catalytic site, which can improve catalyst accessibility and performance by mimicking the environment of a homogeneous system.

| Application | Method of Synthesis | Function of Naphthalene Moiety |

| Heterogeneous Catalyst Support | Grafting onto a polymer backbone via nucleophilic substitution of the bromide. | Anchoring site for metal nanoparticles or complexes. nih.gov |

| Polymer-Bound Ligand | Incorporation into a polymer, where the naphthalene unit acts as part of the ligand system. | Influences the electronic environment and stability of the catalytic metal center. |

Advanced Polymeric Materials (Excluding Biological/Biomedical)

The unique combination of a photoactive aromatic group and a reactive alkyl halide makes 1-(3-Bromopropoxy)naphthalene a valuable monomer for creating advanced polymeric materials with tailored properties for non-biological applications. It can be incorporated into polymer structures either as a pendant group attached to the main chain or as an integral part of the polymer backbone through polycondensation reactions.

The naphthalene moiety possesses intrinsic photophysical properties, including strong fluorescence, which makes it a desirable component in materials for organic electronic devices. Naphthalene-based polymers are recognized as suitable materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving blue emission. mdpi.com

1-(3-Bromopropoxy)naphthalene can be used to synthesize such functional polymers. For instance, it can be converted to a di-functional monomer and then copolymerized with other aromatic units to create a fully conjugated polymer. In this context, the naphthalene unit contributes to the polymer's electronic energy levels and emission characteristics. Alternatively, it can be grafted as a side chain onto a non-conjugated polymer backbone, where the naphthalene groups act as isolated chromophores.

Porous Organic Frameworks, which include Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are a class of crystalline materials with exceptionally high surface areas and tunable pore sizes. They have significant potential for applications in gas storage, separation, and adsorption. Naphthalene-based linkers are frequently used in the construction of these frameworks due to their rigidity and ability to form strong interactions with adsorbates. frontiersin.orgresearchgate.netresearchgate.net

1-(3-Bromopropoxy)naphthalene is a suitable starting material for the synthesis of the organic linkers used to build these frameworks. The terminal bromine can be chemically converted into other functional groups, such as carboxylic acids or amines, which are necessary for coordinating to metal nodes in MOFs or for forming covalent bonds in COFs. nih.govrsc.org

For example, a bromo-functionalized naphthalene can be transformed into a naphthalene dicarboxylate linker. This linker is then reacted with metal ions under solvothermal conditions to assemble a 3D porous MOF. researchgate.netacs.org The resulting material features pores lined with naphthalene surfaces, which can selectively adsorb aromatic molecules or gases like CO₂ through π-π stacking and other non-covalent interactions. nih.govbris.ac.uk The introduction of the naphthalene unit into the polymer network has been shown to improve the porosity and subsequent adsorption capacity of the material. nih.gov

| Framework Type | Role of 1-(3-Bromopropoxy)naphthalene | Resulting Property |

| Metal-Organic Frameworks (MOFs) | Precursor for naphthalene-dicarboxylate or other functional linkers. | High surface area, pores lined with π-rich naphthalene units for selective adsorption. frontiersin.orgresearchgate.net |

| Covalent Organic Frameworks (COFs) | Precursor for amine or aldehyde-functionalized monomers. | Chemically stable, porous network for gas separation and storage. nih.gov |

| Porous Aminal-Linked Polymers | Precursor for aldehyde-functionalized naphthalene monomers. | Improved porosity and enhanced CO₂ and heavy metal uptake. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromopropoxy)naphthalene, and how can reaction yields be improved?

Methodology :

- Alkylation of naphthol derivatives : React 1-naphthol with 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH). Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of naphthol to dibromopropane) to minimize di-substitution byproducts .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via melting point analysis and HPLC (>95% purity).

Q. Which spectroscopic techniques are most reliable for characterizing 1-(3-Bromopropoxy)naphthalene?

Methodology :

- NMR : Use - and -NMR to confirm the bromopropoxy chain (δ ~3.5–4.5 ppm for -OCH₂CH₂CH₂Br) and naphthalene aromatic protons (δ ~6.8–8.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., m/z 265 [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for and ) .

- X-ray Crystallography : For structural confirmation, use SHELX software for refinement, ensuring R-factor < 0.05 and residual electron density < 1 eÅ⁻³ .

Q. What safety protocols are critical when handling 1-(3-Bromopropoxy)naphthalene in laboratory settings?

Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile brominated intermediates .

- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal. Document exposure risks using toxicological profiles for naphthalene derivatives (e.g., hepatotoxicity and respiratory irritation thresholds) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of 1-(3-Bromopropoxy)naphthalene during nucleophilic substitution?

Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DMSO-d₆) to identify rate-determining steps (e.g., SN2 vs. SN1 mechanisms) .

- DFT Calculations : Model transition states using Gaussian09 to predict regioselectivity in substitution reactions (e.g., bromide displacement by amines or thiols) .

Q. What methodologies quantify environmental persistence of 1-(3-Bromopropoxy)naphthalene in aquatic systems?

Methodology :

Q. How can physiologically based pharmacokinetic (PBPK) models predict human toxicity of 1-(3-Bromopropoxy)naphthalene?

Methodology :

- Parameterization : Input physicochemical properties (logP = 3.2, pKa = neutral) and in vitro metabolic data (e.g., CYP450 oxidation rates) into tools like acslX or GastroPlus .

- Validation : Compare model outputs with rodent toxicity data (e.g., hepatic enzyme induction in Sprague-Dawley rats) to refine interspecies extrapolation .

Q. What experimental designs address conflicting toxicity data in naphthalene derivatives?

Methodology :

- Risk of Bias Assessment : Apply ATSDR’s tiered criteria (Table C-6/C-7) to evaluate study reliability (e.g., randomization, blinding, exposure characterization) .

- Meta-Analysis : Pool data from controlled exposure studies (human/animal) using RevMan software, adjusting for heterogeneity via I² statistics .

Q. Which biomarkers are suitable for biomonitoring occupational exposure to 1-(3-Bromopropoxy)naphthalene?

Methodology :

Q. How do environmental factors influence the degradation pathways of 1-(3-Bromopropoxy)naphthalene in soil?

Methodology :

- Microcosm Studies : Incubate soil samples (pH 6–8) with -labeled compound and analyze mineralization (CO₂ evolution) and bound residues via scintillation counting .

- Microbial Community Profiling : Use 16S rRNA sequencing to identify degraders (e.g., Oscillatoria spp.) and qPCR to quantify catabolic genes (e.g., nahAc) .

Q. What computational tools predict the ligand-receptor interactions of 1-(3-Bromopropoxy)naphthalene in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.